molecular formula C15H14N3OPt+ B12311511 Platinum(II)(2,2

Platinum(II)(2,2

Cat. No.: B12311511
M. Wt: 447.4 g/mol
InChI Key: HSRCZJGKBXFVHK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum(II)(2,2'... is a specialized organoplatinum compound for investigational use in materials science and biomedical research. Researchers value this class of compounds for their photophysical properties and potential biological activity. Main Applications and Research Value • Materials Science and Photophysics : Cyclometalated platinum(II) complexes are prominent in developing highly efficient phosphorescent organic light-emitting diodes (PhOLEDs). Their planar structure facilitates intermolecular interactions, leading to high quantum yields that can reach up to ~99% in doped films. This makes them excellent candidates for next-generation display and lighting technologies, with emission color tunable from blue to orange by modifying the ligand structure or device architecture . • Biomedical Research : Platinum(II) complexes are investigated for their anticancer potential, exploring mechanisms beyond traditional DNA damage. Recent research focuses on designing complexes as protein kinase inhibitors, targeting specific enzymes involved in cancer progression . Other studies develop platinum(II) complexes with bioorthogonal handles, such as tetrazine ligands, enabling click chemistry reactions for live-cell imaging and tracking of cellular uptake via fluorescence lifetime imaging microscopy (FLIM) . Complexes have also shown promising antileishmanial and antiviral activities in vitro . Handling and Usage This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols.

Properties

Molecular Formula

C15H14N3OPt+

Molecular Weight

447.4 g/mol

IUPAC Name

oxidanium;2,6-dipyridin-2-ylpyridine;platinum

InChI

InChI=1S/C15H11N3.H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;/h1-11H;1H2;/p+1

InChI Key

HSRCZJGKBXFVHK-UHFFFAOYSA-O

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[OH3+].[Pt]

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Functionalized Bipyridine Ligands

6,6′-Bis(2-hydroxyphenyl)-2,2′-bipyridine ligands are synthesized via Suzuki coupling between 6,6′-dibromo-2,2′-bipyridine and 2-hydroxyphenylboronic acid using Pd(OAc)₂ as a catalyst. The ligand is then complexed with PtCl₂ in benzonitrile under reflux for 5 hours, yielding a platinum(II) complex with OONN coordination.

Synthetic Route:

  • Ligand synthesis: 72 hours at 80°C in toluene/ethanol (3:1).
  • Complexation: PtCl₂ + ligand in benzonitrile, 5 hours reflux under N₂.

Characterization Data:

  • ESI-MS : m/z 599.1 ([M+H]⁺).
  • FT-IR : C–O stretches at 1131 cm⁻¹, confirming phenolate coordination.

Boger Reaction for Bipyridine Bisphenolates

6,6′-Bis(2-phenoxy)-2,2′-bipyridine (BpyBph) ligands are prepared via 1,2,4-triazine intermediates, followed by cyclization using the Boger reaction. Platinum complexes are formed by reacting BpyBph with K₂[PtCl₄] in acetonitrile, yielding luminescent derivatives for OLED applications.

Example:
$$
\text{BpyBph} + \text{K}2[\text{PtCl}4] \rightarrow [\text{Pt(BpyBph)Cl}_2] + 2\text{KCl}
$$

Photophysical Data:

Complex λₑₘ (nm) Quantum Yield
[Pt(BpyBph)Cl₂] 580 0.42
Cyclopentene-substituted 560 0.38

Solvent and Temperature Effects on Synthesis

Aqueous vs. Non-Aqueous Media

  • Water : Favors dinuclear or polynuclear complexes due to bridging ligands (e.g., H₄tg in).
  • Benzonitrile : Enhances solubility of aromatic ligands, enabling reflux at 190°C for 5 hours.
  • Ethanol/Water Mixtures : Ideal for recrystallization, yielding high-purity [PtCl₂(bpy)].

Temperature Optimization

  • Room Temperature : Suitable for substitution reactions (e.g., thioglucose binding).
  • Reflux Conditions : Necessary for cyclometalation or Suzuki coupling (e.g., 80°C for ligand synthesis).

Challenges and Mitigation Strategies

  • Hydrolysis Sensitivity : Platinum(II) complexes degrade in acidic or humid conditions. Use of anhydrous solvents and inert atmospheres is critical.
  • Ligand Steric Effects : Bulky substituents (e.g., methoxy groups) slow reaction kinetics. Extended reflux times (24+ hours) improve yields.
  • Byproduct Formation : Demethylation or ligand decomposition occurs at high temperatures. Chromatographic purification (SiO₂ or Al₂O₃) isolates target complexes.

Chemical Reactions Analysis

Types of Reactions

Platinum(II) complexes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of platinum(II) complexes, particularly in anticancer applications, involves the formation of covalent bonds with DNA. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell death. The complexes can also interact with proteins and other biomolecules, disrupting cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pt(II) Complexes with Diimine Ligands

Ligand Type Coordination Geometry Substituent Effects Notable Complexes References
2,2′-Bipyridine (bpy) Square-planar Bromo, ethyl, or methoxy groups alter π-stacking and solubility [Pt(Br₂bpy)(C≡CC₆H₄Et)₂]·solvent adducts
2,2′:6′,2″-Terpyridine (tpy) Tridentate Enhanced DNA intercalation due to fused aromatic system [Pt(tpy)Cl]⁺ derivatives
1,10-Phenanthroline (phen) Bidentate High planarity improves DNA intercalation [Pt(phen)Cl₂]
6-Substituted bpy Rollover cyclometalation Electron-donating groups (e.g., OMe) increase reactivity [Pt(6-OMe-bpy)Cl₂]

Key Insights :

  • Terpyridine complexes exhibit stronger DNA binding due to their tridentate coordination and extended π-system, enabling intercalation into guanine-rich regions .
  • Bpy derivatives with bulky substituents (e.g., Br, Et) favor aggregation via Pt···Pt and π···π interactions, enhancing photoluminescence .
  • Phenanthroline complexes show comparable DNA affinity to bpy systems but with higher cytotoxicity in some cases .

Photophysical and DNA-Binding Properties

Table 2: DNA-Binding and Cytotoxicity Data

Complex DNA-Binding Constant (Kb, M⁻¹) IC₅₀ (μM) vs. Cancer Cells Selectivity Index (Cancer/Normal Cells) References
[Pt(bpy)Cl₂] 1.2 × 10⁵ 5.8 (HeLa) 2.1
[Pt(tpy)Cl]⁺ 3.5 × 10⁶ 0.9 (MCF-7) 8.7
[Zn(phen)Cl₂] 1.0 × 10⁵ 2.3 (A549) 12.4
Cisplatin 1.5 × 10⁴ 1.0 (L1210) 1.5

Key Insights :

  • Pt-tpy complexes exhibit superior DNA-binding constants (10⁶ M⁻¹ range) and lower IC₅₀ values compared to bpy analogues, attributed to their tridentate coordination and intercalative binding .
  • Zinc(II) diimine complexes , though structurally similar to Pt(II), show higher selectivity indices due to tetrahedral geometry reducing off-target effects .

Table 3: Stability Constants and Solubility

Complex log β (Stability Constant) Solubility in PBS (mg/mL) Hydrolysis Half-Life (pH 7.4) References
[Pt(bpy)Cl₂] 12.3 0.45 48 h
[Pt(tpy)Cl]⁺ 15.8 0.12 24 h
Cisplatin 16.5 1.02 2 h

Key Insights :

  • Pt-tpy complexes hydrolyze faster than cisplatin, enhancing reactivity but reducing bioavailability .
  • Bpy complexes with hydrophobic substituents (e.g., Br) exhibit lower solubility but greater stability in biological media .

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